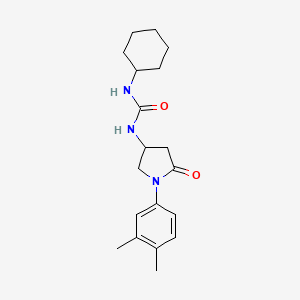

1-Cyclohexyl-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of structurally related ureas typically involves multi-step chemical reactions, often starting from cyclohexyl or benzyl isocyanides. A notable process is the Ugi reaction, which facilitates the creation of complex urea derivatives through the combination of isocyanides, carboxylic acids, amines, and aldehydes or ketones. This method yields diverse urea compounds with significant structural variety, including cyclic and heterocyclic ureas (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by detailed X-ray crystallography, revealing intricate details such as intramolecular hydrogen bonding and tautomerism. These structures often display a stable conformation due to these hydrogen bonds, which is crucial for their chemical behavior and potential interactions in biological systems (Perry S. Corbin et al., 2001).

Chemical Reactions and Properties

Urea derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential utility in further chemical modifications. For instance, reactions with diazomethane can yield methylated derivatives, indicating the versatility of ureas in organic synthesis. The reactivity can also be influenced by the presence of substituents on the urea nitrogen atoms or the surrounding aromatic systems (I. Erden et al., 2008).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Intramolecular and intermolecular hydrogen bonding plays a significant role in determining these properties, as seen in various crystallographic studies. These properties are essential for predicting the behavior of urea compounds in different environments and for their formulation in potential applications (Shi et al., 2007).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the interactions and reactions urea derivatives can undergo. The urea functional group, in particular, is known for its ability to engage in hydrogen bonding and its reactivity towards isocyanates and other reagents, facilitating the synthesis of complex molecules (M. Aresta et al., 2010).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Compounds with urea derivatives are subjects of synthesis and structural analysis studies due to their potential in forming diverse chemical structures with various biological activities. For example, the synthesis of cyclic dipeptidyl ureas showcases the chemical flexibility of urea derivatives in forming complex structures with potential biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006). These structures, characterized by X-ray diffraction, highlight the significant hydrogen bonding capabilities, essential for biological interactions.

Complexation and Molecular Unfolding

Urea derivatives are pivotal in studies focusing on the complexation and molecular unfolding, contributing to the understanding of molecular interactions and self-assembly processes. The research on heterocyclic ureas unfolding to form multiply hydrogen-bonded complexes provides insights into the fundamental aspects of molecular assembly and the role of hydrogen bonding in stabilizing complex structures (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Neurological Research

In neurological research, derivatives similar to 1-Cyclohexyl-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea have been investigated for their effects on neuronal excitability and receptor modulation. The study of PSNCBAM-1, a cannabinoid CB1 receptor allosteric antagonist, highlights the exploration of urea derivatives in modulating neurotransmitter systems, offering insights into potential therapeutic applications for central nervous system disorders (Wang, Horswill, Whalley, & Stephens, 2011).

Corrosion Inhibition

Urea derivatives also find applications in materials science, particularly in corrosion inhibition. The study on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions demonstrates the chemical utility of these compounds beyond biological systems. Their ability to form protective layers on metal surfaces illustrates the versatility of urea derivatives in industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

Anion Coordination Chemistry

The exploration of urea-based ligands in anion coordination chemistry provides valuable knowledge on the interaction between organic molecules and inorganic anions. Such studies contribute to the development of new materials with potential applications in catalysis, environmental remediation, and sensor technology (Wu, Huang, Xia, Yang, & Janiak, 2007).

Safety And Hazards

- Safety information would require specific data from reliable sources.

- Always handle chemicals with proper precautions and follow safety guidelines.

Orientations Futures

- Investigate potential applications, such as drug development or material science.

- Explore modifications to enhance specific properties or reactivity.

Propriétés

IUPAC Name |

1-cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-13-8-9-17(10-14(13)2)22-12-16(11-18(22)23)21-19(24)20-15-6-4-3-5-7-15/h8-10,15-16H,3-7,11-12H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVHRGVBVYZMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)

![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)

![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)

![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)